REACTION_CXSMILES
|
[C:1]1([C:7]#[C:8][C:9]2[CH:14]=[C:13]([NH2:15])[C:12]([N+:16]([O-])=O)=[CH:11][C:10]=2[C:19]2[CH:25]=[C:24]([N+:26]([O-])=O)[C:22]([NH2:23])=[CH:21][C:20]=2[C:29]#[C:30][C:31]2[CH:36]=[CH:35][CH:34]=[CH:33][CH:32]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[OH-].[NH4+]>O1CCOCC1.O>[C:31]1([C:30]#[C:29][C:20]2[CH:21]=[C:22]([NH2:23])[C:24]([NH2:26])=[CH:25][C:19]=2[C:10]2[CH:11]=[C:12]([NH2:16])[C:13]([NH2:15])=[CH:14][C:9]=2[C:8]#[C:7][C:1]2[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=2)[CH:32]=[CH:33][CH:34]=[CH:35][CH:36]=1 |f:1.2|
|
Name
|
2,2'-bis(phenylethynyl)-5,5'-dinitrobenzidine
|
Quantity
|
0.474 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C#CC1=C(C=C(C(=C1)N)[N+](=O)[O-])C1=C(C=C(N)C(=C1)[N+](=O)[O-])C#CC1=CC=CC=C1
|
Name
|
FeSO4
|
Quantity
|
3.65 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
FeSO4
|
Quantity
|
3.65 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[NH4+]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[NH4+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Type
|
CUSTOM
|
Details
|
was stirred under nitrogen
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The resultant dark suspension was stirred
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
TEMPERATURE
|
Details
|
Refluxing
|
Type
|
WAIT
|
Details
|
was continued for 30 minutes
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was cooled
|
Type
|
EXTRACTION
|
Details
|
extracted three times with 100 ml
|
Type
|
CONCENTRATION
|
Details
|
The combined chloroform extracts were concentrated to dryness on a rotary evaporator
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in methylene chloride (20 ml.)
|
Type
|
FILTRATION
|
Details
|
filtered after which the filtrate
|
Type
|
ADDITION
|
Details
|
was poured
|
Type
|
STIRRING
|
Details
|
with stirring into 20 ml
|
Type
|
FILTRATION
|
Details
|
The resultant precipitate was filtered
|
Type
|
WASH
|
Details
|
washed with hexane
|
Type
|
CUSTOM
|
Details
|
dried at 23° C in a vacuum oven at 1 mm of Hg for 24 hours
|
Duration
|
24 h
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C#CC1=C(C=C(C(=C1)N)N)C1=C(C=C(N)C(=C1)N)C#CC1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.313 g | |
YIELD: PERCENTYIELD | 76% | |
YIELD: CALCULATEDPERCENTYIELD | 75.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |